molecular formula C23H24ClN3O5 B11556233 4-[(4-chlorophenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11556233
M. Wt: 457.9 g/mol
InChI Key: SGNFNWIMVAXGCF-XUTLUUPISA-N
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Description

4-(4-CHLOROBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a diethylaminoethyl group, a hydroxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a ketone and an amine.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced through an acylation reaction using 4-chlorobenzoyl chloride.

    Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the pyrrole nitrogen with a diethylaminoethyl halide.

    Addition of the Hydroxy and Nitrophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Amines, thiols, or other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-CHLOROBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and functional groups.

    Materials Science: Use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Alteration of Gene Expression: Influence on gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-CHLOROBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a methoxy group instead of a nitro group.

    4-(4-CHLOROBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-(4-CHLOROBENZOYL)-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE imparts unique chemical and biological properties, such as increased reactivity and potential biological activity, compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24ClN3O5/c1-3-25(4-2)13-14-26-20(15-7-11-18(12-8-15)27(31)32)19(22(29)23(26)30)21(28)16-5-9-17(24)10-6-16/h5-12,20,28H,3-4,13-14H2,1-2H3/b21-19+

InChI Key

SGNFNWIMVAXGCF-XUTLUUPISA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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